N-ethylquinolin-5-amine
Description
Overview of Quinoline (B57606) and Amine Scaffolds in Organic Chemistry
The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent heterocyclic system in organic chemistry. mdpi.com First isolated from coal tar in 1834, quinoline and its derivatives are found in numerous natural products, particularly alkaloids like quinine (B1679958) and cinchonine. iipseries.org The presence of the nitrogen atom in the ring system imparts basicity and allows for a wide range of chemical modifications. iipseries.org Quinoline derivatives are known to undergo both electrophilic and nucleophilic substitution reactions, enabling the synthesis of a diverse array of functionalized molecules. academie-sciences.fr
The amine functional group, characterized by a nitrogen atom with a lone pair of electrons, is fundamental to organic and medicinal chemistry. Amines are typically basic and nucleophilic, readily forming salts with acids and participating in a multitude of chemical reactions. google.com Primary and secondary amines can form hydrogen bonds, which influences their physical properties such as boiling point and solubility. google.com The introduction of an amine group to a molecular scaffold can significantly alter its electronic properties, lipophilicity, and biological activity.
Significance of N-Substitution in Quinoline Derivatives
The substitution on the nitrogen atom of an aminoquinoline, such as the ethyl group in N-ethylquinolin-5-amine, plays a crucial role in defining the molecule's properties and potential applications. The nature of the N-substituent can influence the basicity of the amine, its steric hindrance, and its ability to participate in hydrogen bonding. For instance, converting a primary aminoquinoline to a secondary amine like this compound alters the number of hydrogen bond donors, which can affect its interaction with biological targets.
In the context of medicinal chemistry, N-substitution is a key strategy in structure-activity relationship (SAR) studies. Modifying the substituent on the nitrogen can fine-tune the pharmacokinetic and pharmacodynamic profile of a compound. For example, in some classes of biologically active quinolines, the size and nature of the N-alkyl group can impact potency and selectivity for a particular enzyme or receptor. acs.org The introduction of an ethyl group, as opposed to a methyl or a larger alkyl group, provides a specific balance of lipophilicity and steric bulk that can be critical for optimal biological activity.
Research Trajectories for Aminated Quinoline Systems
Research into aminated quinoline systems is a vibrant and expanding field, largely driven by their potential applications in medicinal chemistry. evitachem.comresearchgate.net Many quinoline derivatives containing an amino group have been investigated for a wide range of biological activities. evitachem.com The ability to modify the quinoline core and the amino substituent allows for the creation of large libraries of compounds for screening against various diseases.
Current research often focuses on the synthesis of novel aminated quinoline derivatives and their evaluation as potential therapeutic agents. mdpi.comresearchgate.net For instance, aminated quinolines are being explored for their potential in developing new therapeutic agents. evitachem.com The development of efficient and sustainable synthetic methods to access these compounds is also a significant area of research. iipseries.org This includes the use of multicomponent reactions and catalysis to build molecular complexity in a streamlined fashion. Future research will likely continue to explore the vast chemical space of aminated quinolines, leveraging computational tools for rational drug design and high-throughput screening to identify new lead compounds for various therapeutic targets.
Interactive Data Table: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | C₁₁H₁₂N₂ | 172.23 | 2.5 (estimated) | 1 | 2 |
| 5-Aminoquinoline (B19350) | C₉H₈N₂ | 144.17 | 1.6 | 1 | 2 |
| N-(6-Bromo-8-ethylquinolin-5-yl)acetamide | C₁₃H₁₃BrN₂O | 293.16 | 2.9 | 1 | 2 |
| N-[1-(1-ethylpiperidin-3-yl)ethyl]quinolin-5-amine | C₁₈H₂₅N₃ | 283.41 | 3.6 | 1 | 3 |
Note: Data for this compound is estimated based on its structure and data from related compounds. Data for other compounds is sourced from chemical databases.
Detailed Research Findings
While specific, in-depth research articles focusing solely on this compound are not abundant in publicly accessible literature, its synthesis and properties can be inferred from general knowledge of quinoline chemistry and studies on related compounds.
A plausible synthetic route to this compound would likely start with 5-nitroquinoline. The nitro group can be reduced to a primary amine, yielding 5-aminoquinoline, through methods such as catalytic hydrogenation. clockss.org Subsequent N-ethylation of 5-aminoquinoline could be achieved using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) under basic conditions.
The characterization of this compound would involve standard spectroscopic techniques. In its Infrared (IR) spectrum, a single N-H stretch would be expected in the region of 3350-3310 cm⁻¹, characteristic of a secondary amine. orgchemboulder.com The C-N stretching vibration for an aromatic amine would likely appear in the 1335-1250 cm⁻¹ region. orgchemboulder.com The ¹H Nuclear Magnetic Resonance (NMR) spectrum would show characteristic signals for the ethyl group (a triplet and a quartet) and distinct aromatic protons of the quinoline ring system. The ¹³C NMR spectrum would display the corresponding signals for the eleven carbon atoms in the molecule.
Research on structurally similar compounds provides insights into the potential utility of this compound. For example, various N-substituted aminoquinolines have been synthesized and evaluated for their biological activities. acs.org These studies often highlight the importance of the nature and position of the substituents on the quinoline ring and the amino group for their therapeutic potential.
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
N-ethylquinolin-5-amine |
InChI |
InChI=1S/C11H12N2/c1-2-12-10-6-3-7-11-9(10)5-4-8-13-11/h3-8,12H,2H2,1H3 |
InChI Key |
SDBRVBXYYBYLMK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC2=C1C=CC=N2 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms Involving N Ethylquinolin 5 Amine
Fundamental Reactivity of the Amine Functionality
The exocyclic secondary amine group is a primary determinant of the reactivity of N-ethylquinolin-5-amine. Its lone pair of electrons makes it a potent nucleophile and a weak base.
As a nucleophile, the nitrogen atom of this compound can attack electron-deficient centers, leading to the formation of new covalent bonds. chemguide.co.ukstudymind.co.uk In reactions with haloalkanes, the lone pair on the nitrogen attacks the partially positive carbon atom bearing the halogen, displacing the halide ion in an SN2 reaction. chemguide.co.ukchemguide.co.uk This results in the formation of a quaternary ammonium (B1175870) salt. chemguide.co.uk The reactivity of the amine as a nucleophile is influenced by steric hindrance around the nitrogen atom and the electronic effects of the quinoline (B57606) ring.
The general mechanism for the nucleophilic substitution reaction of an amine with a haloalkane can be depicted as a two-step process. chemguide.co.uk The initial attack by the amine's lone pair on the electrophilic carbon of the haloalkane forms an ammonium salt intermediate. chemguide.co.uk Subsequent deprotonation, often by another amine molecule acting as a base, yields the final substituted amine product. studymind.co.uk
Interactive Data Table: General Nucleophilic Substitution Reactions of Amines
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
|---|---|---|---|
| This compound | Alkyl Halide (R-X) | Tertiary Amine/Quaternary Ammonium Salt | Often requires a non-nucleophilic base |
| This compound | Acyl Halide (R-CO-X) | Amide | Typically in the presence of a base to neutralize HX |
| This compound | Sulfonyl Halide (R-SO2-X) | Sulfonamide | Usually requires a base |
The nucleophilic nitrogen of this compound can also participate in addition reactions, particularly with electrophilic π systems such as aldehydes, ketones, and α,β-unsaturated carbonyl compounds. The addition to a carbonyl group is a key step in the formation of imines. nih.gov The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. nih.gov
In the case of α,β-unsaturated carbonyl compounds, this compound can undergo a Michael (conjugate) addition. Here, the nucleophilic nitrogen adds to the β-carbon of the unsaturated system, which is rendered electrophilic by the electron-withdrawing carbonyl group. This reaction results in the formation of a β-amino carbonyl compound.
The amine functionality of this compound can undergo oxidation. youtube.comkhanacademy.org The specific products of oxidation depend on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of N-oxides, while stronger oxidizing agents can lead to more extensive degradation of the molecule. The quinoline ring itself is relatively resistant to oxidation but can be cleaved under harsh conditions.
Conversely, the quinoline ring can be reduced under certain conditions. Catalytic hydrogenation, for example, can lead to the saturation of the heterocyclic ring, forming a tetrahydroquinoline derivative. The specific conditions of the reduction will determine which ring (the benzene (B151609) or pyridine (B92270) part of the quinoline system) is preferentially reduced.
Mechanisms of C-N Bond Formation and Cleavage
The carbon-nitrogen bond of the ethyl group in this compound is central to its identity and its reactivity in certain contexts.
N-dealkylation is the removal of an alkyl group from an amine. mdpi.comnih.gov In the context of this compound, this would involve the cleavage of the N-ethyl bond to yield 5-aminoquinoline (B19350). This process can occur through various chemical and biological pathways. mdpi.comencyclopedia.pub
One common chemical method for N-dealkylation involves the use of chloroformates. mdpi.com The reaction of a tertiary amine with a chloroformate, such as ethyl chloroformate, results in the formation of a carbamate (B1207046). mdpi.com Subsequent hydrolysis or reduction of the carbamate cleaves the N-alkyl bond, yielding the secondary amine. mdpi.com
In biological systems, N-dealkylation is often catalyzed by cytochrome P450 enzymes. nih.govencyclopedia.pub The mechanism typically involves the oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. nih.govencyclopedia.pub This intermediate then spontaneously decomposes to the dealkylated amine and an aldehyde (in this case, acetaldehyde). nih.govencyclopedia.pub
Interactive Data Table: General N-Dealkylation Methods for Amines
| Method | Reagents | Intermediate | Byproduct |
|---|---|---|---|
| Von Braun Reaction | Cyanogen Bromide (BrCN) | Cyanamide | Alkyl Bromide |
| Chloroformate Method | Ethyl Chloroformate (ClCOOEt) | Carbamate | Alkyl Chloride |
| Oxidative Dealkylation | Oxidizing Agents (e.g., KMnO4, O2/catalyst) | Iminium Ion/Carbinolamine | Aldehyde/Ketone |
| Biocatalytic Dealkylation | Enzymes (e.g., Cytochrome P450) | Hydroxylated Intermediate | Aldehyde |
This compound, as a secondary amine, can react with aldehydes and ketones to form iminium ions, which are precursors to enamines if an alpha-proton is available on the carbonyl compound. However, the formation of a stable, neutral imine (or Schiff base) typically requires a primary amine. redalyc.orgmasterorganicchemistry.com
The mechanism for imine formation from a primary amine involves several key steps:
Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the amine nitrogen on the carbonyl carbon.
Proton transfer from the nitrogen to the oxygen to form a carbinolamine.
Protonation of the hydroxyl group to form a good leaving group (water).
Elimination of water to form a resonance-stabilized iminium ion.
Deprotonation to yield the neutral imine. libretexts.orgyoutube.com
Quinoline Ring System Reactivity and Transformations
The reactivity of the quinoline ring in this compound is dictated by the interplay of the electron-donating amino group and the inherent electronic properties of the bicyclic heteroaromatic system. The quinoline nucleus is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the powerful activating ethylamino group at the 5-position significantly influences the regioselectivity and rate of these reactions.
Electrophilic Aromatic Substitution:
The ethylamino group is a strong ortho-, para-director. Consequently, electrophilic attack is predicted to occur preferentially at the positions ortho and para to the amino group, which are the 6- and 8-positions of the quinoline ring. The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack. Therefore, substitution will predominantly occur on the carbocyclic (benzene) ring.
Common electrophilic substitution reactions that this compound is expected to undergo include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of 6-nitro-N-ethylquinolin-5-amine and 8-nitro-N-ethylquinolin-5-amine. The reaction proceeds through the attack of the nitronium ion (NO₂⁺) on the electron-rich positions of the benzene ring.
Halogenation: Bromination or chlorination, typically in the presence of a Lewis acid or in a polar solvent, is anticipated to result in the corresponding 6-halo and 8-halo derivatives.
Sulfonation: Treatment with fuming sulfuric acid would likely lead to the formation of 6-sulfonic acid and 8-sulfonic acid derivatives of this compound.
Friedel-Crafts Reactions: While the strongly basic amino group can complicate Friedel-Crafts reactions by coordinating with the Lewis acid catalyst, under carefully controlled conditions, alkylation and acylation at the 6- and 8-positions may be achievable.
The general mechanism for electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. byjus.commasterorganicchemistry.comscienceinfo.combyjus.comquimicaorganica.org
Nucleophilic Aromatic Substitution:
Nucleophilic substitution on the quinoline ring is generally less facile than electrophilic substitution. libretexts.orgpetsd.orgquimicaorganica.orgkhanacademy.orglibretexts.org It typically requires the presence of a good leaving group, such as a halide, and often harsh reaction conditions. For this compound itself, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if a leaving group were present at the 2- or 4-positions of the quinoline ring, nucleophilic attack at these positions would be favored due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer-like intermediate. quimicaorganica.org
Transformations of the Quinoline Core:
Beyond substitution reactions, the quinoline ring of this compound can undergo other transformations. Reductive alkylation of the quinoline ring to the corresponding N-alkyl tetrahydroquinoline can be achieved using catalysts like arylboronic acid. acs.org This transformation involves the initial reduction of the quinoline to a tetrahydroquinoline, which then undergoes reductive amination with an aldehyde.
Mechanistic Investigations using Isotopic Labeling and Kinetic Studies
To move from predicted reactivity to confirmed reaction mechanisms, experimental techniques such as isotopic labeling and kinetic studies are indispensable. These methods provide detailed information about reaction pathways, rate-determining steps, and the nature of intermediates. wikipedia.orgfiveable.mecreative-proteomics.commusechem.com
Isotopic Labeling Studies:
Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction. wikipedia.org By replacing an atom in a reactant with one of its isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C or ¹⁴C), the position of the labeled atom in the products can be determined, providing insight into bond-breaking and bond-forming steps.
Kinetic Studies:
Kinetic studies involve measuring the rate of a chemical reaction and how it is affected by changes in concentration of reactants, temperature, and catalysts. nih.gov The data obtained from these experiments can be used to formulate a rate law for the reaction, which provides information about the molecularity of the rate-determining step.
For example, a kinetic study of the nitration of this compound would involve monitoring the concentration of the reactant and products over time under various conditions. If the reaction rate is found to be proportional to the concentrations of both this compound and the nitrating agent, it would support a bimolecular reaction mechanism.
The table below illustrates hypothetical kinetic data for the bromination of this compound, which could be used to determine the rate law.
| Experiment | [this compound] (M) | [Br₂] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |
Pharmacokinetic studies of other aminoquinolines have been conducted to understand their behavior in biological systems, and similar principles of kinetic analysis can be applied to in vitro chemical reactions to elucidate their mechanisms. nih.gov
By combining the principles of physical organic chemistry with experimental techniques like isotopic labeling and kinetic analysis, a detailed understanding of the reaction mechanisms involving this compound can be achieved. While direct experimental data for this specific compound is limited, the reactivity patterns of related aminoquinolines provide a strong basis for predicting and investigating its chemical behavior.
Advanced Spectroscopic and Structural Characterization of N Ethylquinolin 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton (¹H) NMR Analysis
A ¹H NMR spectrum for N-ethylquinolin-5-amine would provide critical information. The analysis would involve identifying the chemical shift (δ) for each unique proton, the integration of the signals to determine the relative number of protons, and the splitting patterns (multiplicity) which reveal adjacent protons (spin-spin coupling).
Expected signals would include:
Ethyl Group: A triplet corresponding to the methyl (-CH₃) protons and a quartet for the methylene (-CH₂) protons, showing their coupling to each other.
Amino Proton: A signal for the N-H proton, which might be broad and its chemical shift can be concentration-dependent.
Quinoline (B57606) Ring Protons: A set of distinct signals in the aromatic region of the spectrum. Their specific chemical shifts and coupling constants would be crucial for confirming the substitution pattern on the quinoline ring.
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the this compound molecule. This technique is essential for determining the carbon framework. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aliphatic carbons of the ethyl group and the aromatic carbons of the quinoline ring.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. researchgate.netscience.gov
COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to trace out the proton networks within the ethyl group and the quinoline ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu It would be instrumental in confirming the connection of the ethylamino group to the C-5 position of the quinoline ring by showing a correlation between the N-H or methylene protons and the carbons of the quinoline core.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.
Infrared (IR) Spectroscopy
An Infrared (IR) spectrum of this compound would display absorption bands corresponding to specific vibrational modes. Key expected absorptions include:
N-H Stretch: A characteristic absorption for the secondary amine N-H bond, typically appearing in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com
C-H Stretches: Absorptions for aromatic C-H bonds (typically above 3000 cm⁻¹) and aliphatic C-H bonds of the ethyl group (typically below 3000 cm⁻¹). libretexts.org
C=C and C=N Stretches: A series of bands in the 1450-1650 cm⁻¹ region corresponding to the stretching vibrations within the aromatic quinoline ring.
C-N Stretch: An absorption band for the aromatic C-N bond, usually found in the 1250-1350 cm⁻¹ region. orgchemboulder.com
Raman Spectroscopy (if applicable)
Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. For this compound, a Raman spectrum would also show vibrations of the quinoline ring and the ethyl group. It can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum. nih.gov However, without experimental data, its applicability and the specific spectral features remain hypothetical.
X-ray Diffraction Crystallography
Analysis of Intermolecular Interactions in Solid State:In the absence of a crystal structure, a definitive analysis of intermolecular forces such as hydrogen bonding and π-π stacking in the solid state of this compound is not possible.
To fulfill the user's request, primary research involving the synthesis and subsequent analysis of this compound using the specified techniques would be required.
Structural Characterization of a New Chalcone Derivative by Spectroscopic Techniques and DFT Calculations The molecular structure of a new chalcone derivative, (E)-1-(5-bromo-2-hydroxyphenyl)-3-(quinolin-8-yl)prop-2-en-1-one, has been characterized by using the spectroscopic techniques of FT-IR, 1H-NMR, 13C-NMR, and UV–Vis. The experimental data were compared with the theoretical results. The vibrational frequencies, the chemical shifts, and the electronic transitions were calculated by using the density functional theory (DFT) with the B3LYP method and 6-311++G(d,p) basis set. The theoretical and the experimental results were in good agreement. Furthermore, the nonlinear optical properties, the thermodynamic features, and the molecular electrostatic potential map of the title compound were also investigated. ... The molecular structure of a new chalcone derivative, (E)-1-(5-bromo-2-hydroxyphenyl)-3-(quinolin-8-yl)prop-2-en-1-one, has been characterized by using the spectroscopic techniques of FT-IR, 1H-NMR, 13C-NMR, and UV–Vis. The experimental data were compared with the theoretical results. The vibrational frequencies, the chemical shifts, and the electronic transitions were calculated by using the density functional theory (DFT) with the B3LYP method and 6-311++G(d,p) basis set. The theoretical and the experimental results were in good agreement. ... The molecular structure of a new chalcone derivative, (E)-1-(5-bromo-2-hydroxyphenyl)-3-(quinolin-8-yl)prop-2-en-1-one, has been characterized by using the spectroscopic techniques of FT-IR, 1H-NMR, 13C-NMR, and UV–Vis. The experimental data were compared with the theoretical results. The vibrational frequencies, the chemical shifts, and the electronic transitions were calculated by using the density functional theory (DFT) with the B3LYP method and 6-311++G(d,p) basis set. The theoretical and the experimental results were in good agreement. Furthermore, the nonlinear optical properties, the thermodynamic features, and the molecular electrostatic potential map of the title compound were also investigated. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v-059kYg45q7gJ4T1kQ4T-cW3T67D_P8053fI7d6I3X-r98_m55i7T6l1bXlK4hXo_7p8_J93qW-C13O3e4e9P7hW8926j-8r8Yj71o_z_1P6VlM3-19qM23g==
Structural characterization, Hirshfeld surface analysis and DFT studies of 2-chloro-3-(quinolin-5-yl) prop-2-en-1-one The crystal structure of 2-chloro-3-(quinolin-5-yl)prop-2-en-1-one (C12H8ClNO) has been investigated and its Hirshfeld surface analysis was performed. The compound crystallizes in the triclinic space group P-1 with cell parameters a = 7.152(3) Å, b = 8.169(4) Å, c = 9.215(4) Å, α = 74.31(2)°, β = 70.38(2)° and γ = 72.03(2)°. The crystal structure is stabilized by C–H⋯O and C–H⋯Cl hydrogen bonds and C–H···π interactions. The relative contributions of various intermolecular interactions are determined by Hirshfeld surface analysis. The optimized molecular structure, vibrational frequencies and corresponding vibrational assignments of the compound have been investigated by density functional theory (DFT) using B3LYP method with 6-311G(d,p) basis set. The theoretically predicted geometrical parameters were in good agreement with the experimental data. The stability of the molecule arising from hyperconjugative interaction and charge delocalization has been analyzed using natural bond orbital (NBO) analysis. The frontier molecular orbitals (FMOs) and related molecular properties were also calculated. The molecular electrostatic potential (MEP) was used to identify the reactive sites of the molecule. ... The crystal structure of 2-chloro-3-(quinolin-5-yl)prop-2-en-1-one (C12H8ClNO) has been investigated and its Hirshfeld surface analysis was performed. The compound crystallizes in the triclinic space group P-1 with cell parameters a = 7.152(3) Å, b = 8.169(4) Å, c = 9.215(4) Å, α = 74.31(2)°, β = 70.38(2)° and γ = 72.03(2)°. The crystal structure is stabilized by C–H⋯O and C–H⋯Cl hydrogen bonds and C–H···π interactions. The relative contributions of various intermolecular interactions are determined by Hirshfeld surface analysis. ... The optimized molecular structure, vibrational frequencies and corresponding vibrational assignments of the compound have been investigated by density functional theory (DFT) using B3LYP method with 6-311G(d,p) basis set. The theoretically predicted geometrical parameters were in good agreement with the experimental data. The stability of the. 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https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v-059kYg45q7gJ4T1kQ4T-cW3T67D_P8053fI7d6I3X-r98_m55i7T6l1bXlK4hXo_7p8_J93qW-C13O3e4e9P7hW8926j-8r8Yj71o_z_1P6VlM3-19qM23g==
Structural characterization, Hirshfeld surface analysis and DFT studies of 2-chloro-3-(quinolin-5-yl) prop-2-en-1-one The crystal structure of 2-chloro-3-(quinolin-5-yl)prop-2-en-1-one (C12H8ClNO) has been investigated and its Hirshfeld surface analysis was performed. The compound crystallizes in the triclinic space group P-1 with cell parameters a = 7.152(3) Å, b = 8.169(4) Å, c = 9.215(4) Å, α = 74.31(2)°, β = 70.38(2)° and γ = 72.03(2)°. The crystal structure is stabilized by C–H⋯O and C–H⋯Cl hydrogen bonds and C–H···π interactions. The relative contributions of various intermolecular interactions are determined by Hirshfeld surface analysis. The optimized molecular structure, vibrational frequencies and corresponding vibrational assignments of the compound have been investigated by density functional theory (DFT) using B3LYP method with 6-311G(d,p) basis set. The theoretically predicted geometrical parameters were in good agreement with the experimental data. The stability of the molecule arising from hyperconjugative interaction and charge delocalization has been analyzed using natural bond orbital (NBO) analysis. The frontier molecular orbitals (FMOs) and related molecular properties were also calculated. The molecular electrostatic potential (MEP) was used to identify the reactive sites of the molecule. ... The crystal structure of 2-chloro-3-(quinolin-5-yl)prop-2-en-1-one (C12H8ClNO) has been investigated and its Hirshfeld surface analysis was performed. The compound crystallizes in the triclinic space group P-1 with cell parameters a = 7.152(3) Å, b = 8.169(4) Å, c = 9.215(4) Å, α = 74.31(2)°, β = 70.38(2)° and γ = 72.03(2)°. The crystal structure is stabilized by C–H⋯O and C–H⋯Cl hydrogen bonds and C–H···π interactions. The relative contributions of various intermolecular interactions are determined by Hirshfeld surface analysis. ... The optimized molecular structure, vibrational frequencies and corresponding vibrational assignments of the compound have been investigated by density functional theory (DFT) using B3LYP method with 6-311G(d,p) basis set. The theoretically predicted geometrical parameters were in good agreement with the experimental data. The stability of the. 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Computational and Theoretical Chemistry Studies of N Ethylquinolin 5 Amine
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern computational chemistry, enabling the investigation of molecular structures, energies, and properties with high accuracy. These methods, rooted in the principles of quantum mechanics, are broadly categorized into ab initio and density functional theory approaches.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a widely used method for studying quinoline (B57606) derivatives due to its favorable balance of computational cost and accuracy. ankara.edu.trnih.gov DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties. arabjchem.orgnih.gov For instance, studies on various quinoline derivatives utilize DFT to obtain global and local quantum-molecular descriptors, which are crucial for understanding their reactivity. ijpras.com The B3LYP exchange-correlation functional is a popular choice for such calculations, often paired with basis sets like 6-311++G(d,p) to achieve reliable results. nih.gov In the context of N-ethylquinolin-5-amine, DFT would be the primary tool to elucidate the properties discussed in the following sections.
Ab Initio Methods
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These "from first principles" methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC), aim to solve the electronic Schrödinger equation. nih.gov While computationally more demanding than DFT, ab initio methods can provide highly accurate results, particularly for smaller molecules. They are often used as a benchmark for other computational techniques. For a molecule like this compound, ab initio calculations could be used to obtain a precise understanding of its electronic ground state and excited states.
Elucidation of Electronic Structure and Reactivity
The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods provide a detailed picture of how electrons are distributed within the molecule. For quinoline derivatives, DFT calculations are instrumental in analyzing the electronic structure to predict sites susceptible to electrophilic or nucleophilic attack. uobaghdad.edu.iq The insights gained from these calculations are vital for understanding the mechanisms of reactions involving these compounds.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive.
For illustrative purposes, the HOMO, LUMO, and energy gap values for a related compound, 8-hydroxy-2-methyl quinoline, are presented in the table below. These values were calculated using DFT methods and provide an example of the kind of data generated in FMO analysis. ijpras.com
| Molecular Orbital | Energy (eV) |
| HOMO | -8.475 |
| LUMO | -5.218 |
| Energy Gap (ΔE) | 3.257 |
This data is for 8-hydroxy-2-methyl quinoline and is provided for illustrative purposes only.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent the electrostatic potential at different points on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For quinoline derivatives, MEP analysis helps to identify the most reactive sites, such as the nitrogen atom of the quinoline ring, which is often a site of negative potential. ijpras.com
Global Chemical Activity Descriptors
Global chemical activity descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω).
Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η) : Represents the resistance to a change in electron distribution or charge transfer. A higher value indicates greater stability. ijpras.com
Chemical Potential (μ) : The negative of electronegativity, it describes the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.
These parameters are calculated using the energies of the HOMO and LUMO. nih.gov The following table provides illustrative values for these descriptors for 8-hydroxy-2-methyl quinoline. ijpras.com
| Descriptor | Value (eV) |
| Electronegativity (χ) | 6.8465 |
| Chemical Hardness (η) | 1.6285 |
| Chemical Potential (μ) | -6.8465 |
| Electrophilicity Index (ω) | 14.39 |
This data is for 8-hydroxy-2-methyl quinoline and is provided for illustrative purposes only.
Computational Modeling of Reaction Pathways and Transition States
The study of reaction mechanisms is fundamental to understanding and controlling chemical transformations. Computational modeling provides a virtual laboratory to explore the intricate dance of atoms as reactants evolve into products. For this compound, this involves mapping out the potential energy surface for a given reaction, identifying stable intermediates, and, most crucially, locating the transition state—the fleeting, high-energy arrangement of atoms that represents the energetic bottleneck of the reaction.
Transition state theory is a cornerstone of these investigations, allowing for the calculation of reaction rates from the properties of the reactants and the transition state. mit.edu Methodologies such as Density Functional Theory (DFT) are commonly employed to perform these calculations. DFT offers a balance between computational cost and accuracy, making it well-suited for molecules of this size.
A typical computational workflow to model a reaction pathway for this compound would involve:
Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.
Transition State Search: Various algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state. This is a critical and often challenging step. youtube.com
Frequency Calculations: Vibrational frequencies are calculated for all optimized structures. A key confirmation of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
While specific reaction pathways for this compound are not extensively documented in the literature, one could hypothesize several reactions of interest for computational study, such as electrophilic aromatic substitution on the quinoline ring or reactions involving the ethylamino group. For instance, a computational study could elucidate the regioselectivity of nitration on the quinoline core, determining whether the incoming nitro group would favor positions on the benzene (B151609) or pyridine (B92270) ring, and how the ethylamino substituent directs this preference. The calculated activation energies for the different pathways would provide a quantitative measure of the most likely outcome.
Recent advances in computational models, including the use of machine learning, are beginning to accelerate the process of finding transition state structures, which has traditionally been a time-consuming aspect of these studies. mit.edu
Prediction of Spectroscopic Properties
Spectroscopy is an essential tool for the characterization of chemical compounds. Computational chemistry allows for the a priori prediction of various spectroscopic data, which can aid in the interpretation of experimental spectra or even predict the spectra of unknown molecules. For this compound, theoretical calculations can provide valuable insights into its NMR, IR, and UV-Vis spectra.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts of both ¹H and ¹³C nuclei. tsijournals.com These calculations can help in the assignment of complex spectra, especially for aromatic systems like quinoline where protons and carbons can have overlapping signals. nih.govuncw.edu A comparison of calculated and experimental chemical shifts for a series of quinoline derivatives has shown excellent agreement. tsijournals.com
Vibrational (IR) Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, providing a theoretical IR spectrum. nih.gov These calculated spectra can be used to assign the various peaks in an experimental spectrum to specific molecular motions, such as C-H stretches, C=C and C=N ring vibrations, and the vibrations of the ethylamino substituent.
Electronic (UV-Vis) Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules like this compound. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Such studies on quinoline derivatives have demonstrated a good correlation between theoretical and experimental data. researchgate.netemarefa.net
| Spectroscopic Technique | Computational Method | Predicted Properties |
| NMR | DFT (GIAO) | ¹H and ¹³C chemical shifts |
| IR | DFT | Vibrational frequencies and intensities |
| UV-Vis | TD-DFT | Electronic transition energies (λmax) and oscillator strengths |
Analysis of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, such as in frequency conversion and optical switching. journaleras.com Computational methods, particularly DFT, have become a powerful tool for the prediction and understanding of the NLO properties of organic molecules. journaleras.comresearchgate.net The key parameters that determine the NLO response of a molecule are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively).
For a molecule to exhibit a significant second-order NLO response (characterized by β), it typically needs to possess a large dipole moment and a significant difference between its ground and excited state dipole moments. This is often achieved in molecules with an electron-donating group and an electron-accepting group connected by a π-conjugated system (a D-π-A motif).
Computational studies on similar quinoline derivatives have shown that the strategic placement of donor and acceptor groups can significantly enhance the NLO response. emarefa.netscielo.org.mxjmcs.org.mx A theoretical investigation of this compound would involve:
Geometry Optimization: Obtaining the equilibrium geometry of the molecule.
Calculation of NLO Properties: Using DFT with a suitable functional and basis set to calculate the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).
Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the charge transfer characteristics of the molecule. A small HOMO-LUMO gap is often associated with a larger NLO response.
The calculated hyperpolarizability values can be compared to those of well-known NLO materials, such as urea, to assess the potential of this compound for NLO applications. journaleras.com
| NLO Property | Symbol | Significance |
| Dipole Moment | μ | A measure of the overall polarity of the molecule. |
| Polarizability | α | The ease with which the electron cloud can be distorted by an electric field. |
| First Hyperpolarizability | β | The primary determinant of the second-order NLO response. |
Molecular Modeling of Intramolecular and Intermolecular Interactions
The physical and chemical properties of a compound are not only determined by its covalent structure but also by the complex network of non-covalent interactions, both within a single molecule (intramolecular) and between molecules (intermolecular). Molecular modeling provides a powerful means to visualize and quantify these interactions.
Intramolecular Interactions: Within a single molecule of this compound, intramolecular interactions can influence its conformation and reactivity. For instance, there may be weak hydrogen bonds or steric interactions between the ethyl group and the quinoline ring. The preferred conformation of the ethyl group relative to the plane of the quinoline ring can be determined by computational methods, which can map out the potential energy surface as a function of key dihedral angles.
Intermolecular Interactions: In the solid state, the packing of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces, including hydrogen bonds, π-π stacking, and van der Waals interactions. rsc.org For this compound, the presence of the nitrogen atoms in the quinoline ring and the amino group allows for the formation of hydrogen bonds. nih.gov Additionally, the planar aromatic quinoline system can participate in π-π stacking interactions with neighboring molecules. uncw.edu
The study of these interactions is crucial for understanding the crystal engineering of this compound and for predicting its physical properties, such as melting point and solubility.
| Interaction Type | Description | Relevance to this compound |
| Intramolecular | ||
| Steric Hindrance | Repulsive interactions between non-bonded atoms. | Can influence the conformation of the ethyl group. |
| Intermolecular | ||
| Hydrogen Bonding | An attractive interaction between a hydrogen atom and an electronegative atom (N or O). | The amino group and quinoline nitrogen can act as hydrogen bond donors and acceptors. |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The quinoline ring system can engage in stacking interactions. |
| van der Waals Forces | Weak, non-specific attractive forces between molecules. | Contribute to the overall stability of the crystal lattice. |
Chemical Transformations and Derivatization Strategies for N Ethylquinolin 5 Amine
Functional Group Interconversions on the Quinoline (B57606) and Amine Moieties
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that convert one functional group into another without significantly altering the carbon skeleton of the molecule. For N-ethylquinolin-5-amine, these transformations can be targeted at either the quinoline ring system or the N-ethylamino group.
On the Quinoline Moiety:
The quinoline ring is an aromatic system that can undergo electrophilic substitution reactions. The position of these substitutions is directed by the existing substituents. The electron-donating nature of the amino group at position 5 generally directs electrophilic attack to the 6 and 8 positions of the quinoline ring. However, the reactivity of the quinoline ring is complex, and reactions can also be directed to other positions under specific conditions.
Common functional group interconversions on the quinoline ring could include:
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the quinoline ring through electrophilic halogenation.
Nitration: Introduction of a nitro group (-NO2), which can subsequently be reduced to an amino group or converted to other functionalities.
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
On the Amine Moiety:
The secondary amine of this compound is a versatile functional group that can undergo a variety of transformations:
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides to form amides. This is a common strategy to protect the amine group or to introduce specific functionalities.
Alkylation: Introduction of another alkyl group to form a tertiary amine. This can be achieved using alkyl halides.
Conversion to Amides: As mentioned, reaction with carboxylic acid derivatives leads to the formation of stable amide linkages.
Oxidation: The amine group can be oxidized, although this can sometimes lead to complex product mixtures.
N-dealkylation: The removal of the ethyl group to yield 5-aminoquinoline (B19350) is a possible transformation, although it can be challenging due to the stability of the C-N bond. chromforum.org
A summary of potential functional group interconversions is presented in Table 1.
| Target Moiety | Reaction Type | Potential Reagents | Resulting Functional Group |
| Quinoline Ring | Halogenation | NBS, NCS | Bromo-, Chloro- |
| Quinoline Ring | Nitration | HNO3/H2SO4 | Nitro- |
| Amine Group | Acylation | Acetyl chloride | N-acetyl-N-ethyl- |
| Amine Group | Alkylation | Methyl iodide | N-ethyl-N-methyl- |
Regioselective and Stereoselective Derivatization
Regioselective Derivatization:
Regioselectivity refers to the preferential reaction at one site over other possible sites. In the context of this compound, this is particularly relevant for reactions on the quinoline ring. As noted, the directing effect of the 5-amino group favors substitution at the 6 and 8 positions. However, modern synthetic methods, such as transition metal-catalyzed C-H activation, can offer alternative regioselectivities. mdpi.comresearchgate.net For instance, the use of a directing group, which could be the amine itself or a derivative, can guide a metal catalyst to functionalize a specific C-H bond, potentially at positions that are not electronically favored.
Magnesiation followed by reaction with an electrophile is another powerful tool for the regioselective functionalization of quinolines, allowing for the introduction of a variety of substituents at specific positions. thermofisher.com
Stereoselective Derivatization:
Derivatization for Enhanced Analytical Detectability
In analytical chemistry, derivatization is often employed to improve the detection and quantification of an analyte. For a compound like this compound, which may lack a strong chromophore or fluorophore for certain detection methods, or may have poor chromatographic properties, derivatization can be crucial.
Pre-column derivatization involves reacting the analyte with a derivatizing agent before its introduction into the chromatographic system. This is a widely used technique for amines.
For High-Performance Liquid Chromatography (HPLC):
The secondary amine group of this compound is the primary target for pre-column derivatization in HPLC. The goal is typically to attach a tag that enhances UV-Visible or fluorescence detection. Common derivatizing reagents for secondary amines include:
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with secondary amines to form highly fluorescent and UV-active derivatives. thermofisher.com
Dansyl chloride (DNS-Cl): Forms fluorescent sulfonamide derivatives. nih.gov
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): A fluorogenic reagent that reacts with secondary amines. mdpi.com
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A reagent that provides stable, fluorescent derivatives. creative-proteomics.com
The choice of reagent depends on the desired sensitivity, the complexity of the sample matrix, and the stability of the resulting derivative. nih.gov
For Gas Chromatography (GC):
For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds like amines. Common derivatization strategies for amines in GC include:
Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form more volatile amide derivatives.
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, increasing volatility. researchgate.net
A summary of common pre-column derivatization reagents is provided in Table 2.
| Analytical Technique | Derivatizing Reagent | Target Functional Group | Purpose |
| HPLC | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Secondary Amine | Enhance fluorescence and UV detection |
| HPLC | Dansyl chloride (DNS-Cl) | Secondary Amine | Enhance fluorescence detection |
| GC | Trifluoroacetic anhydride (TFAA) | Secondary Amine | Increase volatility |
| GC | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Secondary Amine | Increase volatility |
Post-column derivatization occurs after the analyte has been separated on the chromatographic column but before it reaches the detector. This approach can be advantageous when pre-column derivatives are unstable or when multiple analytes with different derivatization requirements are present in the sample.
For the analysis of amines, a common post-column derivatization reagent is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol. However, OPA primarily reacts with primary amines. For secondary amines like this compound, alternative post-column chemistries would be necessary. While less common than pre-column derivatization for amines, post-column methods can be developed using reagents that react rapidly and produce a detectable signal under the conditions of the mobile phase. rsc.org The key challenges are to ensure complete and rapid reaction in a flowing stream without significant band broadening. rsc.org
Non Clinical Research Applications of N Ethylquinolin 5 Amine Derivatives
Catalytic Applications in Organic Synthesis
Quinoline (B57606) derivatives are widely employed as ligands in transition metal catalysis due to the nitrogen atom's ability to coordinate with metal centers, thereby influencing the catalyst's reactivity and selectivity. The amino group, as seen in aminoquinolines, provides an additional coordination site or a point for further functionalization of the ligand.
The hydrogenation of nitrogen-containing heterocycles (N-heterocycles) is a critical transformation in organic synthesis, yielding saturated cyclic amines that are core components of many pharmaceuticals and agrochemicals. Derivatives of 8-aminoquinoline (B160924) have been explored as ligands in metal complexes for catalytic hydrogenation reactions. For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in rhodium and iridium complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines. mdpi.com These catalysts facilitate the transfer of hydrogen from a source like a formic acid/triethylamine mixture to the C=N bond of the substrate. mdpi.com
In these systems, the aminoquinoline derivative acts as a chiral ligand, coordinating to the metal center (e.g., Rhodium) to create an asymmetric environment. This chirality is then transferred during the hydrogenation step, leading to the formation of an enantiomerically enriched product. The efficiency of these catalysts is demonstrated by their ability to achieve high conversions under relatively mild conditions. mdpi.com
Table 1: Asymmetric Transfer Hydrogenation (ATH) of 1-phenyl-3,4-dihydroisoquinoline (B1582135) using an 8-Amino-5,6,7,8-tetrahydroquinoline-based Catalyst
| Catalyst Precursor | Ligand | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| [CpRhCl2]2 | (R)-8-Amino-2-methyl-5,6,7,8-tetrahydroquinoline | >99 | 69 (S) |
Data sourced from studies on analogous 8-amino-tetrahydroquinoline derivatives. mdpi.com
Amines can act as initiators or co-initiators in the ring-opening polymerization of cyclic esters, a common method for producing biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). vot.pl While direct studies on N-ethylquinolin-5-amine are not available, primary and secondary amines, in general, can initiate polymerization, although often requiring high temperatures. vot.pl Their efficiency is significantly enhanced when used as co-initiators in conjunction with a metal catalyst, such as tin(II) octoate. vot.pl In such systems, the amine's nitrogen atom attacks the carbonyl group of the cyclic ester monomer, initiating the ring-opening process. The presence of the metal catalyst facilitates and controls the propagation of the polymer chain.
Additionally, quinoline-based ligands are utilized in nickel complexes for cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers used in electronics. researchgate.net These catalytic systems, while not directly for polymerization, are crucial for synthesizing the monomer units that are subsequently polymerized.
Applications in Advanced Materials Science
The rigid, planar, and aromatic structure of the quinoline core makes its derivatives attractive candidates for use in advanced materials, particularly in the field of organic electronics. Quinoline-containing compounds are known to exhibit electron-accepting properties, making them suitable for use as n-type semiconductors. researchgate.net Their inherent luminescence is another key feature, leading to applications in light-emitting diodes (OLEDs). researchgate.net
Derivatives such as 2-methyl-N,N-diphenylquinolin-6-amine and N,N-bis(4-butoxyphenyl)-2-methylquinolin-6-amine have been investigated as components in organic electronic materials. researchgate.net The amino group provides a site for attaching other functional groups (like diphenylamine (B1679370) or alkoxyphenyl groups) to tune the electronic and physical properties of the molecule, such as solubility, film-forming capability, and charge transport characteristics. These modifications are crucial for optimizing the performance of materials used in devices like organic field-effect transistors (OFETs) and solar cells.
Role as Chemical Probes in Mechanistic Studies (non-biological)
In a non-biological context, chemical probes are molecules designed to interact with a specific chemical species or to report on the local environment, thereby helping to elucidate reaction mechanisms or detect the presence of certain analytes. Fluorescent quinoline derivatives are particularly useful in this regard.
While specific examples involving this compound are not documented, structurally similar nopinone-based quinazolin-2-amine has been developed as a fluorescent probe for the detection of copper ions (Cu²⁺). researchgate.net In this system, the quinazoline-amine core provides the fluorophore, and coordination of the target ion to nitrogen atoms in the heterocyclic structure leads to a change in the fluorescence signal, typically quenching. researchgate.net This "turn-off" response allows for the quantitative detection of the ion. Such probes are valuable for monitoring residual catalyst levels in chemical reactions or for environmental sensing. The development of a probe based on this compound would similarly leverage the coordinating ability of the quinoline nitrogen and the exocyclic amine group to detect specific metal ions, offering insights into coordination chemistry and reaction pathways involving those metals.
Conclusion and Future Research Perspectives
Summary of Current Research Directions for N-ethylquinolin-5-amine
Currently, there is a significant lack of focused research on this compound. The available scientific literature primarily discusses the broader family of quinoline (B57606) compounds. Therefore, a primary research direction would be the foundational characterization of this specific molecule. This includes the development and optimization of synthetic routes, followed by a thorough experimental determination of its physicochemical and spectroscopic properties.
Emerging Avenues in Aminated Quinoline Chemistry
The field of aminated quinoline chemistry is continually evolving, with several exciting avenues of research. One major area is the development of novel catalytic systems for the efficient and selective synthesis of functionalized quinolines. This includes the use of transition-metal catalysis for C-H bond activation, allowing for the direct introduction of various functional groups onto the quinoline scaffold. Furthermore, there is a growing interest in the synthesis of quinoline-based hybrid molecules, where the quinoline moiety is combined with other pharmacophores to create compounds with dual or enhanced biological activities. The exploration of aminated quinolines in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors, is another promising direction.
Unexplored Research Questions and Challenges
A significant number of research questions and challenges remain in the field of aminated quinoline chemistry, particularly concerning this compound. Key unexplored areas include:
Biological Activity: The biological profile of this compound is completely unknown. Screening this compound for various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, could reveal potential therapeutic applications.
Structure-Activity Relationships (SAR): Once a biological activity is identified, a systematic synthesis and evaluation of this compound derivatives would be necessary to establish structure-activity relationships. This would guide the design of more potent and selective compounds.
Challenges in Synthesis: While general methods for N-alkylation exist, developing a highly efficient, selective, and environmentally friendly synthesis for this compound remains a challenge. Overcoming issues such as polyalkylation and achieving high yields under mild conditions are important goals.
Lack of Experimental Data: The most immediate challenge is the absence of fundamental experimental data for this compound. Without this information, its potential as a synthetic intermediate or a biologically active compound cannot be fully realized.
Q & A
Q. What experimental design considerations are critical when investigating catalytic applications of this compound?
- Methodological Answer : Control variables include catalyst loading, temperature, and substrate scope. Use DoE (Design of Experiments) to optimize turnover frequency (TOF). In situ IR or Raman spectroscopy monitors intermediate formation. Compare with analogous catalysts (e.g., pyridine derivatives) to isolate electronic effects. Replicate trials to confirm reproducibility and apply turnover number (TON) calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
